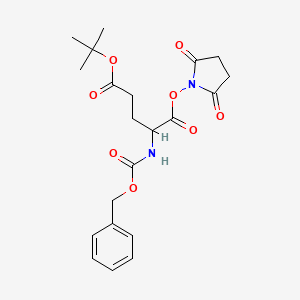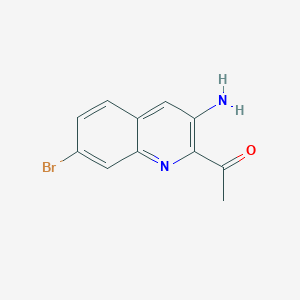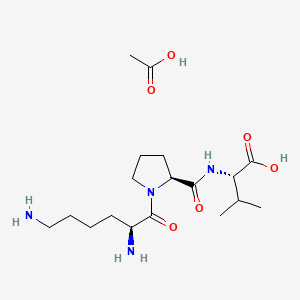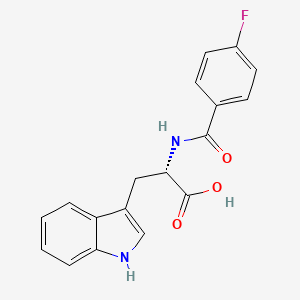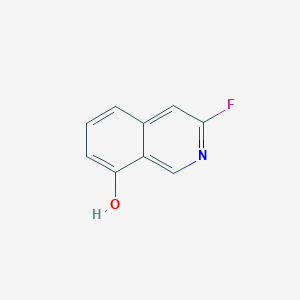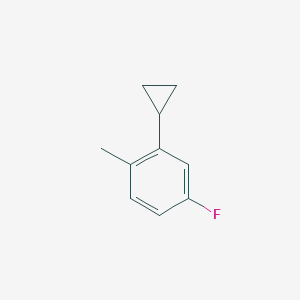
2-Cyclopropyl-4-fluoro-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-fluoro-1-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with cyclopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding cyclopropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-4-fluorobenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
2-Cyclopropyl-4-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-fluoro-1-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of the cyclopropyl and fluorine groups can influence the reactivity and stability of the compound, affecting its interaction with other molecules. The pathways involved may include the formation of intermediates such as arenium ions, which then undergo further reactions to yield the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-1-fluoro-4-methylbenzene
- 2-Cyclopropyl-4-chloro-1-methylbenzene
- 2-Cyclopropyl-4-bromo-1-methylbenzene
Uniqueness
2-Cyclopropyl-4-fluoro-1-methylbenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its chloro or bromo analogs. Fluorine’s high electronegativity and small size can enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
2-cyclopropyl-4-fluoro-1-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-2-5-9(11)6-10(7)8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
LBYYWDQTIORCKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


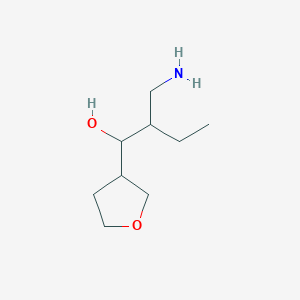
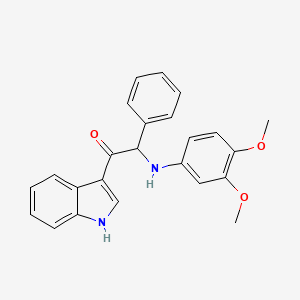
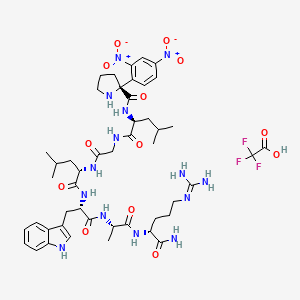
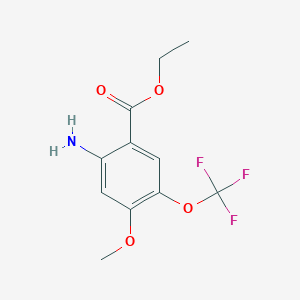
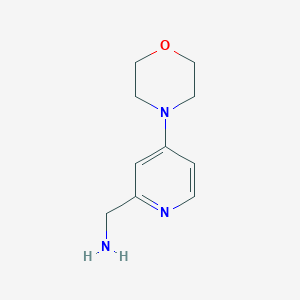
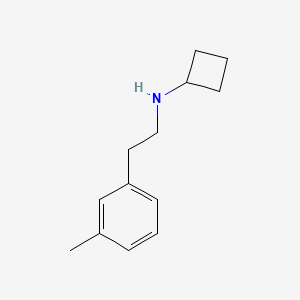
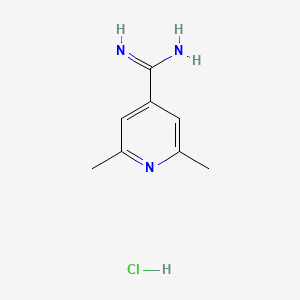
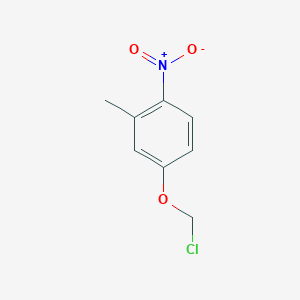
![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)
